(4-Ethylphenyl)(phenyl)methanamine
Overview
Description
“(4-Ethylphenyl)(phenyl)methanamine” is a chemical compound . It is also known as “(4-ethylphenyl)methanamine hydrochloride” with a CAS Number of 102494-85-9 . The molecular weight of this compound is 171.67 .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 220-222 degrees Celsius .
Safety and Hazards
“(4-Ethylphenyl)(phenyl)methanamine” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Amines are known to act as bases, accepting protons and forming salts in acidic environments . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that amines can participate in a variety of biochemical reactions, including the formation of amides, imines, and other nitrogen-containing compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a liquid at room temperature and has a boiling point of 100-101°C at 100.5 mmHg . Its density is 0.883 g/mL at 24°C
Cellular Effects
A related compound, 4-Ethylphenol, has been shown to modulate neurological health and function . It is produced by certain gut microbiota and can travel to the brain and alter the function of brain cells, leading to increased anxiety in mice
Molecular Mechanism
4-Methylphenethylamine, a compound with a similar structure, is known to be a human trace amine associated receptor 1 (TAAR1) agonist . This suggests that (4-Ethylphenyl)(phenyl)methanamine might interact with similar receptors or pathways.
Metabolic Pathways
4-Ethylphenol, a related compound, is known to be produced through the catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota .
Properties
IUPAC Name |
(4-ethylphenyl)-phenylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11,15H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLIVWVICKHBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.